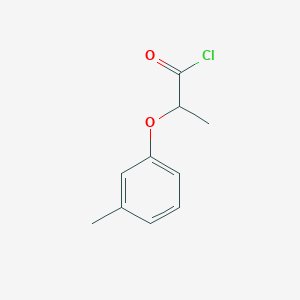
2-(3-Methylphenoxy)propanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methylphenoxy)propanoyl chloride, also known as 3-methylphenoxyacetic acid chloride, is a compound used in organic synthesis and medicinal chemistry. It is a versatile building block for many organic compounds, and is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
科学的研究の応用
Synthetic Applications and Chemical Properties
Orthogonal Protection Strategy : A study by Ramesh, Bhat, and Chandrasekaran (2005) explored the use of propargyloxycarbonyl chloride for protecting hydroxyl and amino functionalities in amino alcohols and aminophenols. This approach allows for selective deprotection, highlighting a novel protecting strategy for simultaneous protection of amine and alcohol groups in synthetic chemistry (Ramesh, Bhat, & Chandrasekaran, 2005).
Novel Phenolic Compounds and Anti-inflammatory Activities : Research on Eucommia ulmoides Oliv. by Ren et al. (2021) identified new phenolic compounds, showcasing the plant's potential for producing bioactive molecules with modest inhibitory activities against NO production in macrophage cells. This illustrates the compound's role in discovering new anti-inflammatory agents (Ren et al., 2021).
Photorelease Studies : Pelliccioli et al. (2001) studied the photorelease of HCl from 2,5-dimethylphenacyl chloride, contributing to the understanding of photochemical reactions and offering insights into novel photoprotective strategies (Pelliccioli et al., 2001).
Chloride Channel Conductance : Investigations into the effects of carboxylic acids on skeletal muscle chloride channel conductance by Carbonara et al. (2001) demonstrate how chemical modifications influence biological activity. This research underscores the utility of aryloxyalkyl groups in modulating ion channel functions (Carbonara et al., 2001).
作用機序
Target of Action
It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.
Mode of Action
Based on its structure, it can be inferred that it may undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule or ion that donates an electron pair) would attack the electrophilic carbon in the propanoyl chloride group, leading to the replacement of the chloride ion.
Biochemical Pathways
Given its potential for nucleophilic substitution reactions, it may be involved in the modification of proteins or other biomolecules, thereby affecting their function and potentially altering cellular pathways .
Result of Action
Given its potential for nucleophilic substitution reactions, it may modify proteins or other biomolecules, which could alter their function and lead to changes at the cellular level .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of 2-(3-Methylphenoxy)propanoyl chloride. For example, the rate of nucleophilic substitution reactions could be affected by the temperature and the pH of the environment .
特性
IUPAC Name |
2-(3-methylphenoxy)propanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7-4-3-5-9(6-7)13-8(2)10(11)12/h3-6,8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOAGCQCHPHGCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

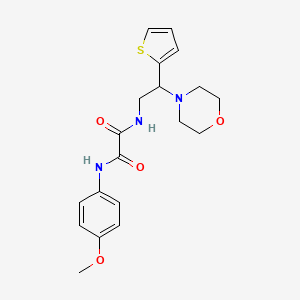
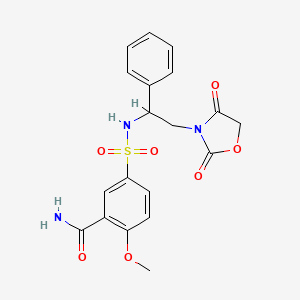
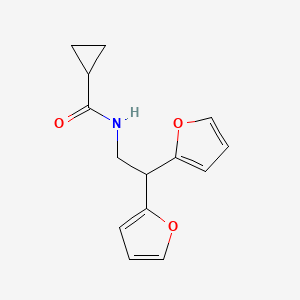

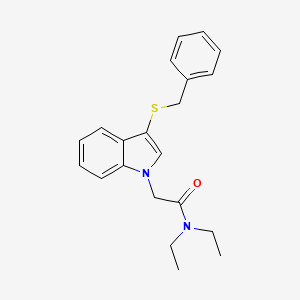

![(E)-3-(but-2-en-1-yl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495921.png)
![3,5-Bis(trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2495922.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-methoxybenzamide hydrochloride](/img/structure/B2495925.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide](/img/structure/B2495927.png)
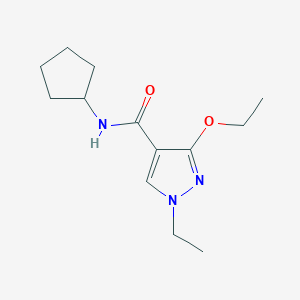
![5-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2495929.png)

